Methylstenbolone

概要

説明

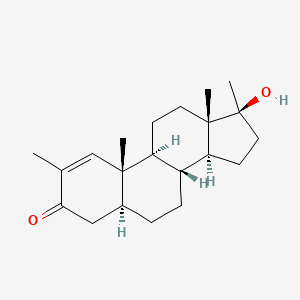

Methylstenbolone, also known as 2,17α-dimethyl-5α-androst-1-en-17β-ol-3-one, is a synthetic and orally active anabolic–androgenic steroid. It is a 17α-methylated derivative of dihydrotestosterone (DHT) and was never introduced for medical use. This compound is often marketed as a dietary or nutritional supplement and is known for its potent anabolic properties .

準備方法

Synthetic Routes and Reaction Conditions

Methylstenbolone is synthesized through a series of chemical reactions starting from dihydrotestosteroneThe reaction conditions typically involve the use of strong bases and methylating agents under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

化学反応の分析

Types of Reactions

Methylstenbolone undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the hydroxyl group, leading to the formation of ketones.

Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.

Substitution: Halogenation and other substitution reactions can occur at various positions on the steroid nucleus.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various hydroxylated, ketone, and halogenated derivatives of this compound. These derivatives can have different biological activities and properties compared to the parent compound .

科学的研究の応用

Metabolism Studies

Research has extensively investigated the metabolism of methylstenbolone to understand how it is processed in the human body and its implications for doping control.

In Vivo Metabolism

A significant study highlighted the detection of up to 40 different deuterated metabolites of this compound following administration. These metabolites were predominantly identified as glucuronic acid conjugates, which are crucial for understanding the drug's metabolic stability and detection window in urine samples. Notably, two hydroxylated metabolites were identified as potential targets for initial testing procedures in doping controls .

In Vitro Metabolism

In vitro studies using human hepatocytes have produced key metabolites of this compound, including 17β,18-dihydroxy-2,17α-dimethyl-5α-androst-1-en-3-one and others. These findings contribute to developing reliable detection methods for athletes suspected of using this substance .

Detection Methods in Doping Control

The detection of this compound and its metabolites is essential for anti-doping efforts. Advanced techniques such as high-resolution mass spectrometry and gas chromatography-mass spectrometry (GC-MS) have been employed to identify these substances in biological samples.

Identification of Metabolites

Studies have successfully synthesized and characterized several metabolites from this compound, allowing for their inclusion in routine testing methods. This includes the development of a GC-MS/MS method that has been utilized to detect these metabolites in urine samples from athletes .

Implications for Sports Testing

The identification of long-term metabolites enhances the ability to trace this compound use over extended periods post-administration. This capability is critical for maintaining fair competition standards in sports .

Case Studies and Research Findings

Several case studies have documented instances of this compound use among athletes, highlighting both its appeal for performance enhancement and the associated health risks.

Health Risks Associated with Use

Research indicates that this compound can lead to serious side effects, including liver damage, infertility, and cardiovascular issues. These findings underscore the importance of monitoring and regulating anabolic steroid use within athletic communities .

Regulatory Responses

Regulatory bodies like WADA continue to adapt their testing protocols based on emerging research findings related to this compound and other anabolic steroids. The ongoing evolution of these protocols reflects the challenges faced in combating doping effectively .

Data Table: Key Metabolites of this compound

| Metabolite | Description |

|---|---|

| 17β-dihydroxy-2,17α-dimethyl-5α-androst-1-en-3-one | Identified as a primary metabolite in urine samples |

| 6,17β-dihydroxy-2,17α-dimethyl-5α-androst-1-en-3-one | Secondary metabolite relevant for doping tests |

| 16,17β-dihydroxy-2,17α-dimethyl-5α-androst-1-en-3-one | Another significant metabolite detected post-administration |

作用機序

Methylstenbolone exerts its effects by binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The molecular targets include various genes involved in muscle development and metabolism. The pathways involved are similar to those of other anabolic steroids, primarily focusing on enhancing anabolic processes while minimizing catabolic ones .

類似化合物との比較

Similar Compounds

Methasterone: Another potent anabolic steroid with similar properties but different structural modifications.

Stenbolone: The non-methylated parent compound of methylstenbolone.

Methyl-1-testosterone: A closely related compound with similar anabolic effects

Uniqueness

This compound is unique due to its high anabolic potency and relatively lower androgenic effects compared to other anabolic steroids. This makes it a popular choice for those seeking muscle growth without the severe androgenic side effects associated with other compounds .

生物活性

Methylstenbolone (MSTEN), chemically known as 2α,17α-dimethyl-17β-hydroxy-5α-androst-1-en-3-one, is an anabolic androgenic steroid (AAS) that has gained attention for its purported muscle-building effects and its presence in dietary supplements. This article examines the biological activity of this compound, focusing on its metabolism, potential side effects, and case studies that highlight its impact on human health.

This compound is a synthetic derivative of the natural steroid testosterone, designed to enhance anabolic properties while minimizing androgenic effects. Its structure includes methyl groups at the 2 and 17 positions, which contribute to its stability and potency as an anabolic agent. MSTEN binds to androgen receptors in muscle tissue, promoting protein synthesis and muscle hypertrophy.

Metabolism of this compound

Research indicates that this compound undergoes extensive metabolism in the body, primarily forming glucuronic acid conjugates. A study involving deuterated this compound showed that up to 40 different metabolites could be detected post-administration, predominantly as glucuronides . The metabolic stability of this compound is notable, as it allows for prolonged detection in doping control samples.

Key Metabolites Identified:

- 2α,17α-dimethyl-5α-androst-1-ene-3β,17β-diol

- 2α,17α-dimethyl-5α-androst-1-ene-3α,17β-diol

These metabolites are significant for doping tests due to their potential for prolonged detection windows .

Biological Activity and Effects

Anabolic Effects:

this compound is marketed for its ability to enhance athletic performance and muscle strength. Users report significant gains in lean muscle mass and strength when combined with resistance training. However, scientific evidence supporting these claims remains limited .

Hepatotoxicity:

Despite its anabolic benefits, this compound is associated with serious side effects. Hepatotoxicity is a major concern, as evidenced by case reports linking MSTEN use to liver damage. One notable case involved a previously healthy male who developed cholestatic jaundice after using a supplement containing this compound for 30 days. Laboratory tests revealed elevated liver enzymes (ALT: 269; AST: 154) and significant bilirubin levels (total bilirubin: 21.8) . This case underscores the potential for severe liver injury associated with AAS use.

Case Study 1: Cholestatic Jaundice

A 26-year-old male developed cholestatic jaundice after taking Super DMZ Rx 2.0, a supplement containing this compound. Symptoms included dark urine and clay-colored stools, leading to hospitalization where he was diagnosed with liver injury attributed to MSTEN .

| Parameter | Pre-treatment | Post-treatment |

|---|---|---|

| ALT | Normal | 269 |

| AST | Normal | 154 |

| Total Bilirubin | Normal | 21.8 |

| Direct Bilirubin | Normal | 16.4 |

This case illustrates the hepatotoxic potential of this compound when used as directed.

Case Study 2: General Health Risks

Another study highlighted the general health risks associated with AAS use, including infertility and cardiovascular issues. Users often experience behavioral changes alongside physical side effects such as hair loss and mood swings .

特性

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h12,14-17,23H,5-11H2,1-4H3/t14-,15+,16-,17-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTSDURKYARCML-IYRCEVNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045943 | |

| Record name | (5alpha,17beta)-17-Hydroxy-2,17-dimethylandrost-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6176-38-1 | |

| Record name | (5α,17β)-17-Hydroxy-2,17-dimethylandrost-1-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6176-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylstenbolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006176381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC74234 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5alpha,17beta)-17-Hydroxy-2,17-dimethylandrost-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLSTENBOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE6T9C1YMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。